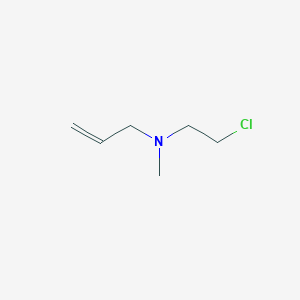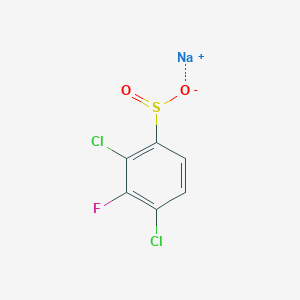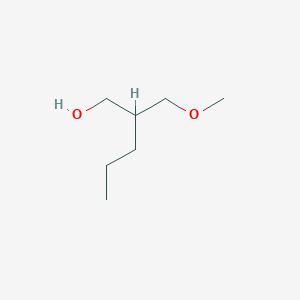
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C6H12ClN It is a tertiary amine that contains a chloroethyl group, a methyl group, and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine typically involves the reaction of N-methylprop-2-en-1-amine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amine group of N-methylprop-2-en-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines, thiols, or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles such as thiols and amines in proteins and nucleic acids, potentially leading to modifications in their structure and function. This reactivity is the basis for its potential use in drug development and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethyl)(methyl)amine: Lacks the prop-2-en-1-yl group, making it less versatile in chemical reactions.
(2-Chloroethyl)(ethyl)(prop-2-en-1-yl)amine: Contains an ethyl group instead of a methyl group, which can affect its reactivity and applications.
(2-Chloroethyl)(methyl)(prop-1-en-1-yl)amine: The position of the double bond is different, leading to variations in chemical behavior.
Propriétés
Formule moléculaire |
C6H12ClN |
|---|---|
Poids moléculaire |
133.62 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C6H12ClN/c1-3-5-8(2)6-4-7/h3H,1,4-6H2,2H3 |
Clé InChI |
NQVHCGAZGCUYDB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCl)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13197346.png)
![8,8-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13197354.png)
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)

![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)






